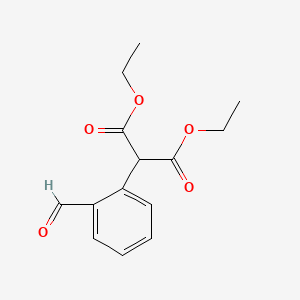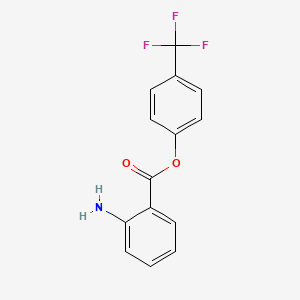
3-(Cyclopropylmethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethoxy)azetidine is a nitrogen-containing heterocyclic compound It features a four-membered azetidine ring substituted with a cyclopropylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene. This method is efficient for synthesizing functionalized azetidines. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction could produce different amines or alcohols.
Applications De Recherche Scientifique
3-(Cyclopropylmethoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethoxy)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it reactive under certain conditions . This reactivity allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclopropylmethoxy group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
Uniqueness
3-(Cyclopropylmethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability and reactivity compared to simpler azetidines .
Propriétés
Numéro CAS |
1219976-56-3 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
3-(cyclopropylmethoxy)azetidine |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)5-9-7-3-8-4-7/h6-8H,1-5H2 |
Clé InChI |
YNIGCEJFTCIFBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)






![[(1E)-4-Hydroxybut-1-en-1-yl]boronic acid](/img/structure/B11924970.png)






